molecular formula C19H17ClFN3OS2 B2878574 (2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1172248-60-0

(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2878574
CAS No.: 1172248-60-0
M. Wt: 421.93
InChI Key: KWEKNIYLPQSYPX-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 2-chloro-6-fluorophenyl group linked via a methanone bridge to a piperazine ring, which is further connected to a 4-(methylthio)-substituted benzo[d]thiazol-2-yl moiety. Its design incorporates multiple pharmacophores: the halogenated aromatic ring may enhance lipophilicity and receptor binding, the piperazine group can improve solubility and conformational flexibility, and the methylthio-benzothiazole moiety may contribute to metabolic stability or modulate electronic properties .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS2/c1-26-14-6-3-7-15-17(14)22-19(27-15)24-10-8-23(9-11-24)18(25)16-12(20)4-2-5-13(16)21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKNIYLPQSYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These compounds target a variety of cellular processes and proteins, indicating a broad spectrum of potential targets for (2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact target of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, microbial infection, viral replication, and cancer cell proliferation, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the biological activities associated with thiazole derivatives, potential effects could include reduced inflammation, inhibition of microbial growth or viral replication, and decreased cancer cell proliferation.

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with CAS number 1172248-60-0 , has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

The molecular formula of the compound is C19H17ClFN3OS2C_{19}H_{17}ClFN_{3}OS_{2} with a molecular weight of 421.9 g/mol . Its structure features a chloro and fluorine substituent on a phenyl ring, a piperazine moiety, and a benzo[d]thiazole unit, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇ClFN₃OS₂
Molecular Weight421.9 g/mol
CAS Number1172248-60-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. Benzothiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • DU-145 (prostate cancer)
  • HepG2 (liver cancer)

For instance, derivatives containing the benzothiazole moiety have demonstrated GI50 values as low as 0.4 µM against MCF-7 cells, indicating potent anticancer activity .

In a study evaluating the effects of benzothiazole derivatives on DU-145 cells, it was observed that compounds with piperazine substitutions exhibited notable antiproliferative effects, with CC50 values ranging from 8 µM to 9 µM .

The proposed mechanisms by which benzothiazole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Targeting Specific Pathways : Some derivatives may inhibit key signaling pathways involved in tumor growth and survival.

Study 1: Anticancer Efficacy

A research group synthesized various benzothiazole derivatives and tested their efficacy against multiple cancer cell lines. The compound similar to this compound showed significant inhibition of cell growth in the MCF-7 and DU-145 cell lines with IC50 values under 10 µM .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the piperazine ring significantly influenced the anticancer activity. Specifically, introducing methylthio groups enhanced the cytotoxicity against prostate cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogs include:

Compound Name / ID Core Structure Differences Pharmacological Relevance (Reported)
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Replaces benzo[d]thiazole with triazole-pyrazoline-thiazole core Anticancer activity (in vitro)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (I) Lacks piperazine; substitutes methyl for methylthio on benzothiazole Antidepressant potential (preclinical)
Piperazine-linked benzothiazoles (general class) Variable substituents on aryl/heteroaryl groups Broad: antimicrobial, kinase inhibition

Detailed Comparative Analysis

Substituent Effects on Bioactivity Halogenation: The 2-chloro-6-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl or 4-methoxyphenyl groups in analogs . Chlorine’s higher electronegativity may enhance binding to hydrophobic pockets in target proteins compared to methoxy or fluorine. Methylthio vs.

Conformational Flexibility

  • The piperazine ring in the target compound introduces rotational freedom absent in rigid pyrazoline or triazole-containing analogs . This flexibility may improve binding to allosteric sites or reduce toxicity by avoiding planar DNA intercalation (a concern with flat heterocycles like triazoles).

Synthetic Accessibility

  • The target compound’s synthesis likely involves multi-step coupling of pre-functionalized piperazine, benzothiazole, and halogenated aryl precursors. In contrast, analogs such as compound (I) are synthesized via simpler hydrazine condensations, reducing yield variability but limiting structural diversity.

Physicochemical and ADME/Tox Predictions

  • Metabolic Stability : The methylthio group may slow oxidative metabolism compared to methyl or methoxy groups, as seen in benzothiazole derivatives .

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